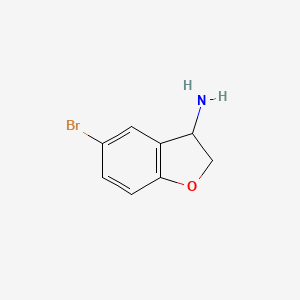

5-Bromo-2,3-dihydro-3-benzofuranamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTALTPLRPQESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585664 | |

| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-79-5 | |

| Record name | 3-Benzofuranamine, 5-bromo-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and scientifically supported synthesis pathway for 5-Bromo-2,3-dihydro-3-benzofuranamine, a key intermediate in the preparation of various pharmaceutical compounds. The described methodology is based on established organic chemistry principles and draws from analogous transformations found in the scientific literature.

Overview of the Synthetic Strategy

The synthesis of this compound can be strategically approached through a multi-step sequence commencing with a readily available substituted phenol. The core of this strategy involves the construction of the dihydrobenzofuranone ring system, followed by the introduction of the amine functionality at the C-3 position. Two primary routes for the introduction of the amine group are presented: the reduction of an oxime intermediate and direct reductive amination of the precursor ketone.

The overall logical workflow of the synthesis is depicted below.

Figure 1: General synthetic workflow for this compound.

Detailed Synthesis Pathway

This section outlines the detailed experimental procedures for each step of the synthesis. Two viable routes (Route A and Route B) are presented for the final amination step.

Step 1: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one

The initial step involves the construction of the core heterocyclic structure, 5-Bromo-2,3-dihydrobenzofuran-3-one, from 2,4-dibromophenol. This transformation is achieved through a two-step sequence involving O-alkylation followed by an intramolecular Friedel-Crafts acylation.

Figure 2: Reaction scheme for the synthesis of the key ketone intermediate.

Experimental Protocol:

-

Synthesis of Ethyl 2-(2,4-dibromophenoxy)acetate:

-

To a solution of 2,4-dibromophenol in a suitable solvent (e.g., acetone or ethanol), add an aqueous solution of sodium hydroxide.

-

To this mixture, add ethyl chloroacetate dropwise at room temperature.

-

Heat the reaction mixture at reflux for several hours.

-

After cooling, the product is isolated by extraction and purified by distillation under reduced pressure.

-

-

Hydrolysis to 2-(2,4-dibromophenoxy)acetic acid:

-

The ester from the previous step is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

-

Intramolecular Friedel-Crafts Acylation:

-

The 2-(2,4-dibromophenoxy)acetic acid is heated with a dehydrating agent and Friedel-Crafts catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

The reaction is typically carried out at an elevated temperature until completion.

-

The reaction mixture is then poured onto ice, and the product is extracted with an organic solvent.

-

Purification by column chromatography or recrystallization yields 5-Bromo-2,3-dihydrobenzofuran-3-one.

-

| Step | Reactants | Reagents | Conditions | Yield |

| 1a | 2,4-Dibromophenol, Ethyl Chloroacetate | Sodium Hydroxide, Acetone | Reflux | High |

| 1b | Ethyl 2-(2,4-dibromophenoxy)acetate | Sodium Hydroxide, Water/Ethanol | Reflux | Quantitative |

| 1c | 2-(2,4-dibromophenoxy)acetic acid | Polyphosphoric Acid | 100-120 °C | Moderate |

Table 1: Summary of reaction conditions and typical yields for the synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one. (Note: Specific yields may vary based on literature sources and experimental optimization).

Route A: Oximation Followed by Reduction

This route involves the conversion of the ketone to an oxime, which is subsequently reduced to the primary amine.

Figure 3: Reaction scheme for the oximation and subsequent reduction to the target amine.

Experimental Protocol:

-

Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one oxime:

-

A mixture of 5-Bromo-2,3-dihydrobenzofuran-3-one, hydroxylamine hydrochloride, and a base (e.g., sodium acetate or pyridine) in a protic solvent like ethanol is heated at reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The solid oxime is collected by filtration, washed with water, and dried.

-

-

Reduction of the Oxime to this compound:

-

The oxime is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A catalytic amount of a hydrogenation catalyst, typically 10% Palladium on carbon (Pd/C) or Raney Nickel, is added.

-

The mixture is then subjected to hydrogenation with hydrogen gas, often at elevated pressure, until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting crude amine can be purified by distillation, recrystallization of its salt (e.g., hydrochloride), or column chromatography.

-

| Step | Reactant | Reagents | Conditions | Yield |

| 2a | 5-Bromo-2,3-dihydrobenzofuran-3-one | Hydroxylamine hydrochloride, Sodium acetate, Ethanol | Reflux | >90% |

| 2b | 5-Bromo-2,3-dihydrobenzofuran-3-one oxime | H2 (gas), 10% Pd/C, Ethanol/Acetic acid | Room temperature, 50 psi | Good to Excellent |

Table 2: Summary of reaction conditions and typical yields for Route A.

Route B: Reductive Amination

This alternative route provides a more direct conversion of the ketone to the amine in a single step, often utilizing a Leuckart-Wallach type reaction or a catalytic transfer hydrogenation.

Figure 4: Reaction scheme for the direct reductive amination of the ketone.

Experimental Protocol:

-

Reductive Amination of 5-Bromo-2,3-dihydrobenzofuran-3-one:

-

To a solution of 5-Bromo-2,3-dihydrobenzofuran-3-one in a suitable solvent like methanol, ammonium formate is added as the amine source and hydrogen donor.

-

A catalytic amount of Palladium on carbon (10% Pd/C) is added to the mixture.

-

The reaction mixture is heated at reflux for several hours, with the progress monitored by TLC.

-

After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

The residue is then worked up by partitioning between an organic solvent and an aqueous base to liberate the free amine.

-

The final product is purified by standard methods as described in Route A.

-

| Step | Reactant | Reagents | Conditions | Yield |

| 3 | 5-Bromo-2,3-dihydrobenzofuran-3-one | Ammonium formate, 10% Pd/C, Methanol | Reflux | Good |

Table 3: Summary of reaction conditions and typical yields for Route B.[1][2]

Safety Considerations

All experimental procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

-

Brominated Compounds: Many brominated organic compounds are irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Handle with care.

-

Flammable Solvents: Solvents such as ethanol, methanol, and acetone are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantles, water baths).

-

Catalysts: Palladium on carbon and Raney Nickel are pyrophoric when dry and should be handled with care, preferably under an inert atmosphere or as a slurry.

-

Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be carried out in specialized equipment designed for high-pressure reactions.

-

Acids and Bases: Strong acids (e.g., hydrochloric acid, polyphosphoric acid) and bases (e.g., sodium hydroxide) are corrosive. Handle with appropriate care to avoid skin and eye contact.

Conclusion

The synthesis of this compound can be achieved through a reliable and scalable synthetic sequence. The choice between the oximation/reduction route and the direct reductive amination will depend on factors such as available equipment, desired purity, and process optimization considerations. The provided protocols, based on established chemical transformations, offer a solid foundation for the successful laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for specific applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dihydro-3-benzofuranamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2,3-dihydro-3-benzofuranamine. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data from closely related analogs to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are presented, alongside visualizations of relevant biological signaling pathways in which benzofuran derivatives have shown activity.

Core Physicochemical Properties

| Property | This compound (Target Compound) | 5-Bromo-2,3-dihydrobenzofuran | 5-Bromo-7-methyl-2,3-dihydro-1-benzofuranamine | (3S)-5-bromo-2,3-dihydro-7-methyl-3-Benzofuranamine |

| CAS Number | Not Available | 66826-78-6 | 1273599-10-2 | 1259610-43-9 |

| Molecular Formula | C₈H₈BrNO | C₈H₇BrO | C₉H₁₀BrNO | C₉H₁₀BrNO |

| Molecular Weight | 214.06 g/mol (Calculated) | 199.04 g/mol [1] | 228.09 g/mol [2] | 228.09 g/mol |

| Melting Point | Not Available | 49.0 - 53.0 °C | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available | Not Available |

| logP | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. Impurities typically depress the melting point and broaden the melting range.

Capillary Method:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Loading: Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 2-3 mm.[3]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus.[3]

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1°C per minute.[3]

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Shake-Flask Method:

-

Preparation: An excess of the solid compound is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is agitated at a constant temperature until equilibrium is reached. This can take 24-72 hours.[4]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[4]

-

Quantification: The concentration of the solute in the resulting solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[5]

-

Replication: The experiment should be repeated to ensure the result is reproducible.[6]

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

Potentiometric Titration:

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: A standardized solution of a strong acid or base is incrementally added to the sample solution.[7]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically octan-1-ol) to its concentration in a polar solvent (typically water) at equilibrium.

Shake-Flask Method:

-

Solvent Saturation: Octan-1-ol and water are mutually saturated by mixing and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed in a flask and agitated until equilibrium is reached.[8]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique.[9]

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.[10]

Potential Biological Signaling Pathways

Benzofuran derivatives are known to interact with various biological targets. For instance, 5-Bromo-2,3-dihydrobenzofuran has been used as an intermediate in the synthesis of serotonin and dopamine receptor modulators. Furthermore, other 2,3-dihydro-1-benzofuran derivatives have been identified as potent selective cannabinoid receptor 2 (CB2) agonists. The following diagrams illustrate the general signaling pathways associated with these receptors.

Caption: General Serotonin Signaling Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine | Benchchem [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. who.int [who.int]

- 5. researchgate.net [researchgate.net]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. enamine.net [enamine.net]

- 9. agilent.com [agilent.com]

- 10. acdlabs.com [acdlabs.com]

In-Depth Technical Guide: 5-Bromo-2,3-dihydro-3-benzofuranamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dihydro-3-benzofuranamine is a halogenated derivative of the 2,3-dihydrobenzofuran scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The incorporation of a bromine atom and an amine group at specific positions suggests its potential as a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on the activities of the broader benzofuran class. The hydrochloride salt of this compound is commonly used in research and is identified by the CAS number 1187927-75-8.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound hydrochloride is presented in the table below.

| Property | Value |

| CAS Number | 1187927-75-8 (for hydrochloride salt) |

| Molecular Formula | C₈H₉BrClNO |

| Molecular Weight | 250.52 g/mol |

| InChI Key | UKCIFENUZLYBRF-UHFFFAOYSA-N |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Base-Mediated Synthesis of a 3-Amino-2,3-dihydrobenzofuran Scaffold

This protocol is based on a general method for the synthesis of the 3-amino-2,3-dihydrobenzofuran core and can be adapted for the target molecule.

Materials:

-

A substituted 2-hydroxylimide (e.g., derived from a 4-bromophenol precursor)

-

Trimethylsulfoxonium iodide

-

Sodium hydride (NaH) as a base

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

Procedure:

-

To a solution of the substituted 2-hydroxylimide in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at this temperature for 30 minutes to facilitate the formation of the corresponding anion.

-

Trimethylsulfoxonium iodide is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 3-amino-2,3-dihydrobenzofuran derivative.

This synthetic approach is depicted in the following workflow diagram.

Potential Biological Activities and Signaling Pathways

The benzofuran scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While specific biological data for this compound is limited, the presence of the brominated benzofuran core suggests potential for biological activity.

Anticancer Potential:

Numerous benzofuran derivatives have been investigated for their anticancer properties. For instance, certain halogenated benzofurans have demonstrated cytotoxic activity.[1] Research on related compounds, such as 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid, has shown inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma.[3]

Anti-inflammatory Activity:

The anti-inflammatory potential of benzofuran derivatives has been linked to the modulation of key signaling pathways. Studies on certain benzofuran-heterocycle hybrids have shown that they can exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.

Potential Signaling Pathway Involvement:

Given the established role of benzofuran derivatives in modulating inflammatory responses, a plausible mechanism of action for this compound could involve the NF-κB signaling pathway. This pathway is a central mediator of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The diagram below illustrates a simplified representation of the NF-κB signaling cascade.

Conclusion

This compound represents a promising chemical entity for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features, combined with the known biological activities of the benzofuran class of compounds, suggest potential for development as an anticancer or anti-inflammatory agent. Further research is warranted to elucidate its specific biological targets and mechanisms of action. The synthetic strategies and potential signaling pathway interactions outlined in this guide provide a foundation for future research and development efforts centered on this and related molecules.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]

- 4. Frontiers | Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential [frontiersin.org]

Spectral Analysis of 5-Bromo-2,3-dihydro-3-benzofuranamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the novel compound 5-Bromo-2,3-dihydro-3-benzofuranamine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document leverages data from the closely related analogue, 5-Bromo-2,3-dihydrobenzofuran, and established principles of spectroscopy to predict the spectral characteristics of the target compound. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug development.

Chemical Structure and Predicted Spectral Features

This compound possesses a rigid dihydrobenzofuran core with a bromine substituent on the aromatic ring and an amine group at the chiral center on the dihydrofuran ring. The presence of these functional groups is expected to give rise to distinct signals in its NMR, IR, and mass spectra, which are crucial for its identification and structural elucidation.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below, based on data for 5-Bromo-2,3-dihydrobenzofuran and known substituent effects.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 | 4.6 - 4.8 | dd | J(H2a, H2b) ≈ 10-12, J(H2a, H3) ≈ 6-8 | Diastereotopic protons on C2. |

| H-2' | 4.2 - 4.4 | dd | J(H2b, H2a) ≈ 10-12, J(H2b, H3) ≈ 4-6 | |

| H-3 | 4.0 - 4.3 | t or dd | J(H3, H2a) ≈ 6-8, J(H3, H2b) ≈ 4-6 | Shift influenced by the adjacent amino group. |

| H-4 | 7.3 - 7.5 | d | J(H4, H6) ≈ 1-2 | Aromatic proton ortho to the bromine. |

| H-6 | 7.1 - 7.3 | dd | J(H6, H7) ≈ 8-9, J(H6, H4) ≈ 1-2 | Aromatic proton. |

| H-7 | 6.7 - 6.9 | d | J(H7, H6) ≈ 8-9 | Aromatic proton ortho to the oxygen. |

| NH₂ | 1.5 - 3.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

Note: Predicted values are based on the analysis of related structures and are subject to variation based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 72 - 76 | Methylene carbon adjacent to oxygen. |

| C-3 | 55 - 60 | Methine carbon attached to the amino group. |

| C-3a | 128 - 132 | Aromatic quaternary carbon. |

| C-4 | 130 - 134 | Aromatic carbon ortho to bromine. |

| C-5 | 112 - 116 | Aromatic carbon bearing the bromine atom. |

| C-6 | 125 - 129 | Aromatic carbon. |

| C-7 | 110 - 114 | Aromatic carbon ortho to oxygen. |

| C-7a | 158 - 162 | Aromatic quaternary carbon attached to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Medium, Broad | N-H stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2960 - 2850 | Medium | Aliphatic C-H stretching |

| 1620 - 1580 | Medium | C=C aromatic ring stretching |

| 1600 - 1550 | Medium | N-H bending (scissoring) |

| 1250 - 1200 | Strong | Aryl-O-C asymmetric stretching |

| 1050 - 1000 | Strong | C-N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

| 700 - 550 | Medium-Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Interpretation | Notes |

| [M+H]⁺ | Protonated molecular ion | The presence of bromine will result in a characteristic M+2 isotopic peak of nearly equal intensity. |

| [M+H-NH₃]⁺ | Loss of ammonia | A common fragmentation pathway for primary amines. |

| [M+H-Br]⁺ | Loss of bromine radical | Fragmentation of the aromatic ring. |

The presence of a bromine atom (with its two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will lead to a characteristic isotopic pattern for the molecular ion peak ([M+H]⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.[1]

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for organic compounds.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the solid is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for good signal-to-noise, a relaxation delay of 1-2 seconds, and an appropriate spectral width.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time and relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS).[3]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Caption: Workflow for NMR spectral acquisition and processing.

IR Spectroscopy

Protocol for Solid Sample IR Spectroscopy (Thin Film Method)

-

Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).[4]

-

Film Casting: Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[5]

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for solid-state IR spectroscopy.

Mass Spectrometry

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low micromolar to nanomolar range) in a suitable solvent system, often a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) to promote protonation.[6]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.[6]

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. A heated desolvation gas (e.g., nitrogen) aids in solvent evaporation.[7]

-

Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for this compound, based on the analysis of a close structural analogue and fundamental spectroscopic principles. The included experimental protocols offer a standardized approach for the characterization of this and similar novel compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the unambiguous identification and structural elucidation of new chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 6. phys.libretexts.org [phys.libretexts.org]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

The Rising Therapeutic Potential of Brominated Benzofuranamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound, has long been a subject of intense interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic derivatives.[1][2][3] The introduction of bromine and amine functionalities to this core structure has given rise to a promising class of compounds—brominated benzofuranamines—with significant potential across various therapeutic areas, most notably in oncology and microbiology. This technical guide provides an in-depth analysis of the current understanding of the biological activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Anticancer Activity: A Primary Focus

A substantial body of research has highlighted the potent cytotoxic effects of brominated benzofuran derivatives against a range of human cancer cell lines. The position of the bromine atom on the benzofuran ring or on a substituent group has been shown to be a critical determinant of their biological activity.[4]

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various brominated benzofuran derivatives, demonstrating their efficacy against different cancer cell lines.

Table 1: Cytotoxicity of Brominated Benzofuran Derivatives against Leukemia and Cervical Cancer Cell Lines

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference(s) |

| VIII | 3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (chronic myeloid leukemia) | 5.0 | [1][5] |

| HL-60 (acute promyelocytic leukemia) | 0.1 | [1][5] | ||

| HeLa (cervical carcinoma) | > 1000 | [1][5] | ||

| 1c | Not specified in detail | MOLT-4 (acute lymphoblastic leukemia) | 180 | [5] |

| 1e | Not specified in detail | K562 | 20-85 | [5] |

| MOLT-4 | 20-85 | [5] | ||

| HeLa | 20-85 | [5] | ||

| 3d | Not specified in detail | HUVEC (normal cells) | 6 | [5] |

Table 2: Cytotoxicity of Other Brominated Benzofuran Derivatives

| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Compound 2 | Benzofuran-substituted chalcone | MCF-7 (breast cancer) | 9.37 | [6] |

| MDA-MB-231 (breast cancer) | 5.36 | [6] | ||

| A549 (lung cancer) | 3.23 | [6] | ||

| H1299 (lung cancer) | 6.07 | [6] | ||

| Compound 4 | Benzofuran-substituted chalcone | MCF-7 (breast cancer) | 2.71 | [6] |

| MDA-MB-231 (breast cancer) | 2.12 | [6] | ||

| A549 (lung cancer) | 2.21 | [6] | ||

| H1299 (lung cancer) | 2.92 | [6] | ||

| ERJT-12 | 4-formyl-2-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxycarbonylethyl)-7-methoxy-benzo[b]furan | Various cancer cell lines | Not specified | [7] |

Antimicrobial Properties

In addition to their anticancer potential, brominated benzofurans have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. Table 3 summarizes the MIC values for several brominated benzofuran derivatives.

Table 3: Antimicrobial Activity of Brominated Benzofuran Derivatives

| Compound ID | Substitution | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Compound 23 | Two bromo substituents on C-5 of benzofuran and C-4 of phenyl ring | Various bacterial strains | 29.76-31.96 (mmol/L) | [8] |

| Compound 24 | Two bromo substituents on C-5 of benzofuran and C-4 of phenyl ring | Various bacterial strains | 29.76-31.96 (mmol/L) | [8] |

| Compound III | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | 50-200 | [9] |

| Candida albicans | 100 | [9] | ||

| Candida parapsilosis | 100 | [9] | ||

| Compound VI | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Gram-positive bacteria | 50-200 | [9] |

| Candida albicans | 100 | [9] | ||

| Candida parapsilosis | 100 | [9] | ||

| Compound 1 | Aza-benzofuran | Salmonella typhimurium | 12.5 | [10] |

| Escherichia coli | 25 | [10] | ||

| Staphylococcus aureus | 12.5 | [10] | ||

| Compound 6 | Aza-benzofuran | Penicillium italicum | 12.5 | [10] |

| Colletotrichum musae | 12.5-25 | [10] |

Mechanisms of Action: Signaling Pathways

Brominated benzofuranamines exert their cytotoxic effects through the modulation of several key signaling pathways that control cell proliferation, survival, and death. The primary mechanisms identified are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism by which these compounds eliminate cancer cells. Both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways have been implicated.

Caption: Intrinsic and extrinsic apoptosis pathways induced by brominated benzofuranamines.

Cell Cycle Arrest

By interfering with the cell cycle, brominated benzofuranamines can halt the proliferation of cancer cells, often at the G2/M phase. This is frequently mediated through the p53 tumor suppressor pathway.

Caption: p53-dependent G2/M cell cycle arrest mediated by brominated benzofuranamines.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth and survival, and its aberrant activation is common in many cancers. Some benzofuran derivatives have been shown to induce apoptosis by targeting this pathway.[11]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by brominated benzofuranamines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of brominated benzofuranamines.

Synthesis of 2-Amino-3-bromobenzofuran Derivatives (General Procedure)

This protocol outlines a general approach for the synthesis of the core brominated benzofuranamine structure.

Workflow:

Caption: General synthetic workflow for 2-amino-3-bromobenzofurans.

Step-by-Step Protocol:

-

Bromination of o-Hydroxyacetophenone: To a solution of o-hydroxyacetophenone in a suitable solvent (e.g., glacial acetic acid), add a solution of bromine dropwise at room temperature with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Cyclization to form Bromobenzofuran: After completion of the bromination, a base (e.g., potassium carbonate) is added to the reaction mixture, which is then heated under reflux to facilitate the intramolecular cyclization to form the bromobenzofuran ring.

-

Amination: The resulting bromobenzofuran derivative is then subjected to an amination reaction. This can be achieved using various methods, such as reaction with an amine source (e.g., aqueous ammonia, or a primary/secondary amine) in a suitable solvent, often under elevated temperature and pressure.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The structure of the final brominated benzofuranamine is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Brominated benzofuranamine compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the brominated benzofuranamine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Brominated benzofuranamine compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the brominated benzofuranamine compounds at various concentrations for a specified time. Include an untreated control.

-

Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

6-well plates

-

Cancer cell lines

-

Brominated benzofuranamine compounds

-

Cold 70% ethanol

-

Propidium Iodide staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the brominated benzofuranamine compounds as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-p53, anti-p21)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Prepare total protein lysates from treated and untreated cells. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: The intensity of the bands can be quantified using densitometry software, and the expression levels of the target proteins can be compared between treated and control samples.

Conclusion and Future Directions

Brominated benzofuranamines represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The structure-activity relationship studies conducted so far have provided valuable insights into the key structural features required for their biological activity. The elucidation of their mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, offers multiple avenues for therapeutic intervention.

Future research should focus on the synthesis and evaluation of a wider range of brominated benzofuranamine derivatives to further optimize their potency and selectivity. In-depth studies on their pharmacokinetic and pharmacodynamic properties are also crucial for their translation into clinical candidates. Furthermore, exploring their potential in combination therapies with existing drugs could lead to more effective treatment strategies for cancer and infectious diseases. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this exciting class of molecules.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. mdpi.com [mdpi.com]

- 6. Benzofuran Substituted Chalcone Derivatives Trigger Apoptotic Cell Death Through Extrinsic Pathway in Human Lung and Breast Cancer Cells | AVESİS [avesis.uludag.edu.tr]

- 7. [Induction of G2 /M phase arrest and apoptosis of MCF-7 cells by novel benzofuran lignan via suppressing cell cycle proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Bromo-2,3-dihydro-3-benzofuranamine: A Novel Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and an amine group at the 3-position creates a unique chemical entity, 5-Bromo-2,3-dihydro-3-benzofuranamine, with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of this scaffold, including a plausible synthetic route, potential biological activities supported by data from close analogs, detailed experimental protocols for relevant biological assays, and a discussion of potential signaling pathways.

Synthesis of the Core Scaffold

A potential synthetic pathway could commence from a substituted phenol, proceed through an etherification and a cyclization reaction to form the dihydrobenzofuran ring, followed by the introduction of the amine functionality.

Potential Biological Activities and Quantitative Data

Derivatives of the 3-aminobenzofuran and 2,3-dihydrobenzofuran scaffolds have demonstrated a wide array of biological activities. The data presented below, from closely related analogs, highlights the potential therapeutic applications of the this compound core.

Cholinesterase Inhibition (Alzheimer's Disease)

Several 3-aminobenzofuran derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.

| Compound ID | R Group Modification | Target | IC50 (µM)[1] |

| 5f | 2-Fluorobenzyl | AChE | 0.64[1] |

| BuChE | 0.55[1] | ||

| 5a | Benzyl | AChE | 1.21[1] |

| BuChE | 1.15[1] | ||

| 5d | 4-Chlorobenzyl | AChE | 0.98[1] |

| BuChE | 0.87[1] |

Anticancer Activity

Benzofuran derivatives, including those with bromine substitutions, have shown promising cytotoxic effects against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity |

| 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | Leukemia (K-562) | 56.84% inhibition[2] |

| Non-small cell lung cancer (NCI-H460) | 80.92% inhibition[2] | |

| Colon cancer (HCT-116) | 72.14% inhibition[2] | |

| Melanoma (MDA-MB-435) | 50.64% inhibition[2] | |

| 3-Bromomethyl-benzofuran derivative | Leukemia (HL60) | IC50 = 0.1 µM[3] |

| Leukemia (K562) | IC50 = 5 µM[3] |

Central Nervous System (CNS) Activity

The 2,3-dihydrobenzofuran scaffold is a key component of compounds targeting CNS receptors, such as the serotonin transporter (SERT).

| Compound ID | Modification | Target | Ki (nM)[4] |

| Citalopram (1) | 5-carbonitrile | SERT | 1.94[4] |

| Analog 5 | 5-Bromo | SERT | 1.04[4] |

| Analog 21 | 5-Iodo | SERT | 1.42[4] |

Potential Signaling Pathways

Given the activity of its analogs on G-protein coupled receptors (GPCRs) like cannabinoid and serotonin receptors, it is plausible that this compound derivatives could modulate GPCR signaling. A general representation of a GPCR signaling cascade is depicted below. Upon ligand binding, the GPCR undergoes a conformational change, activating a heterotrimeric G-protein, which in turn modulates the activity of downstream effector enzymes like adenylyl cyclase or phospholipase C, leading to a cellular response.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,3-dihydro-3-benzofuranamine: Core Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Bromo-2,3-dihydro-3-benzofuranamine, a valuable building block in medicinal chemistry and drug development. The synthesis predominantly proceeds through a multi-step pathway commencing with commercially available 4-bromophenol. This document details two primary methodologies for the introduction of the amine functionality: a two-step process via an oxime intermediate and a direct one-pot reductive amination.

Key Starting Materials and Synthetic Intermediates

The synthesis of this compound typically begins with 4-bromophenol, which undergoes a series of transformations to construct the dihydrobenzofuran core and subsequently introduce the amine group at the 3-position. The key intermediates and reagents are outlined below.

| Starting Material/Intermediate | Reagent(s) | Purpose |

| 4-Bromophenol | Chloroacetyl chloride, AlCl₃ | Friedel-Crafts acylation to form the α-chloroacetophenone intermediate. |

| 2-Chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one | Base (e.g., K₂CO₃, NaOH) | Intramolecular Williamson ether synthesis to form the dihydrobenzofuranone ring. |

| 5-Bromo-2,3-dihydrobenzofuran-3-one | Hydroxylamine hydrochloride | Formation of the corresponding oxime. |

| 5-Bromo-2,3-dihydrobenzofuran-3-one Oxime | Reducing agent (e.g., NaBH₄/ZrCl₄) | Reduction of the oxime to the primary amine. |

| 5-Bromo-2,3-dihydrobenzofuran-3-one | Ammonium acetate, Sodium cyanoborohydride | One-pot reductive amination to the primary amine. |

Synthetic Pathways

Two robust and commonly employed pathways for the synthesis of this compound are detailed below. Both routes initiate with the formation of the key intermediate, 5-Bromo-2,3-dihydrobenzofuran-3-one.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one

This step involves the Friedel-Crafts acylation of 4-bromophenol.[1]

Methodology:

-

To a stirred solution of 4-bromophenol in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride.

-

Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

| Parameter | Value |

| Reactants | 4-Bromophenol, Chloroacetyl chloride, Aluminum chloride |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | Typically 2-4 hours |

| Work-up | Acidic aqueous quench, extraction, and drying |

Step 2: Synthesis of 5-Bromo-2,3-dihydrobenzofuran-3-one

The α-chloroacetophenone intermediate undergoes an intramolecular Williamson ether synthesis to form the dihydrobenzofuranone ring.

Methodology:

-

Dissolve the 2-chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one in a suitable solvent such as acetone or ethanol.

-

Add a base, for example, potassium carbonate or sodium hydroxide.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the inorganic salts are filtered off, and the solvent is removed in vacuo.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated to give the crude 5-Bromo-2,3-dihydrobenzofuran-3-one, which can be purified by chromatography or recrystallization.

| Parameter | Value |

| Reactant | 2-Chloro-1-(5-bromo-2-hydroxyphenyl)ethan-1-one |

| Reagent | Potassium carbonate or Sodium hydroxide |

| Solvent | Acetone or Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

Pathway A: Oxime Formation and Reduction

This reaction converts the ketone to an oxime, which is a precursor to the amine. A representative procedure for a similar substrate involves the following.[2]

Methodology:

-

5-Bromo-2,3-dihydrobenzofuran-3-one is dissolved in a mixture of ethanol and water.[2]

-

Hydroxylamine hydrochloride and a base such as anhydrous potassium carbonate are added to the solution.[2]

-

The reaction mixture is heated at reflux for a few hours.[2]

-

Upon completion, the mixture is cooled and poured into ice-cold water, leading to the precipitation of the oxime.[2]

-

The solid product is collected by filtration, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.[2]

| Parameter | Value |

| Reactant | 5-Bromo-2,3-dihydrobenzofuran-3-one |

| Reagents | Hydroxylamine hydrochloride, Potassium carbonate |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | 3 hours[2] |

The reduction of the oxime yields the target primary amine. A facile method for this transformation is the use of sodium borohydride in the presence of a Lewis acid catalyst.[3]

Methodology:

-

A mixture of the oxime and a supported catalyst, such as zirconium tetrachloride on alumina (ZrCl₄/Al₂O₃), is prepared.[3]

-

Sodium borohydride (NaBH₄) is added portion-wise to the solid mixture at room temperature.[3]

-

The reaction is typically rapid and solvent-free.[3]

-

After completion, the product is extracted with an organic solvent like dichloromethane or ethyl acetate.[3]

-

The solvent is evaporated to give the crude amine, which is then purified by column chromatography.

| Parameter | Value |

| Reactant | 5-Bromo-2,3-dihydrobenzofuran-3-one Oxime |

| Reagents | Sodium borohydride, Zirconium tetrachloride on Alumina |

| Solvent | Solvent-free |

| Temperature | Room temperature |

| Reaction Time | Typically rapid (minutes to a few hours)[3] |

Pathway B: Reductive Amination

This method provides a more direct route from the ketone to the amine. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the iminium ion intermediate in the presence of the ketone.[4][5]

Methodology:

-

5-Bromo-2,3-dihydrobenzofuran-3-one is dissolved in a suitable solvent, commonly methanol.[6]

-

An ammonia source, such as ammonium acetate, is added to the solution.

-

Sodium cyanoborohydride (NaBH₃CN) is then added, and the reaction is stirred at room temperature.[4] The pH is typically maintained in a mildly acidic range to facilitate iminium ion formation.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

| Parameter | Value |

| Reactant | 5-Bromo-2,3-dihydrobenzofuran-3-one |

| Reagents | Ammonium acetate, Sodium cyanoborohydride |

| Solvent | Methanol |

| Temperature | Room temperature |

| Reaction Time | 12-24 hours |

Logical Workflow for Synthetic Pathways

The following diagram illustrates the decision-making process and workflow for the two primary synthetic routes described.

This guide provides a foundational understanding of the key starting materials and synthetic strategies for producing this compound. Researchers should consult the cited literature for more detailed experimental parameters and characterization data. The choice between the oxime reduction and reductive amination pathways will depend on factors such as reagent availability, scalability, and desired purity of the final compound.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sodium cyanoborohydride [organic-chemistry.org]

- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Theoretical Studies on 5-Bromo-2,3-dihydro-3-benzofuranamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 5-Bromo-2,3-dihydro-3-benzofuranamine, a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document extrapolates from research on closely related 5-bromo-2,3-dihydrobenzofuran derivatives and the broader class of benzofurans to build a predictive profile. This includes its potential physicochemical properties, likely synthetic routes, and putative biological activities and mechanisms of action. The information herein is intended to serve as a foundational resource to stimulate and guide future research and drug discovery efforts centered on this promising scaffold.

Introduction

Benzofuran and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2][3][4][5][6] The 2,3-dihydrobenzofuran (coumaran) core, in particular, offers a three-dimensional structure that can be strategically functionalized to interact with various biological targets. The introduction of a bromine atom at the 5-position and an amine group at the 3-position, as in this compound, is anticipated to confer unique pharmacological properties. The bromine atom can enhance binding affinity through halogen bonding and may influence the metabolic stability and pharmacokinetic profile of the molecule. The amine group at the 3-position provides a key site for further chemical modification and can act as a hydrogen bond donor or acceptor, crucial for target interaction.

This guide will synthesize the available information on related compounds to construct a theoretical framework for the study of this compound.

Physicochemical Properties (Theoretical)

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | |

| pKa (of the amine) | 8.5 - 9.5 | Typical for a primary amine on a saturated heterocyclic ring. |

| LogP | 2.0 - 2.5 | Estimated based on the contributions of the bromo and amino groups. |

| Hydrogen Bond Donors | 2 | From the -NH₂ group. |

| Hydrogen Bond Acceptors | 2 | The oxygen and nitrogen atoms. |

| Rotatable Bonds | 1 | The C-N bond. |

Theoretical Synthesis Protocols

While a specific, published synthesis for this compound has not been identified, a plausible synthetic route can be devised based on established methods for analogous compounds. A common strategy involves the cyclization of a suitably substituted phenol.

General Synthetic Approach

A potential synthetic pathway could start from 4-bromophenol and involve an allylation, followed by a bromination and subsequent intramolecular cyclization and amination.

dot

Caption: A potential synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 1-Allyloxy-4-bromobenzene To a solution of 4-bromophenol (1 eq.) in acetone, anhydrous potassium carbonate (1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is refluxed for 12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-allyloxy-4-bromobenzene.

Step 2: Claisen Rearrangement to 2-Allyl-4-bromophenol 1-Allyloxy-4-bromobenzene is heated neat at 180-200 °C under a nitrogen atmosphere for 4-6 hours. The progress of the reaction is monitored by TLC. The crude product is then purified by column chromatography to afford 2-allyl-4-bromophenol.

Step 3: Oxidative Cyclization to 5-Bromo-2-methyl-2,3-dihydrobenzofuran 2-Allyl-4-bromophenol (1 eq.) is dissolved in a suitable solvent such as acetonitrile. A palladium catalyst, for instance, Pd(OAc)₂ (5 mol%), and an oxidant like benzoquinone (1.1 eq.) are added. The reaction is stirred at 80 °C for 24 hours. The solvent is then evaporated, and the residue is purified by column chromatography to give 5-bromo-2-methyl-2,3-dihydrobenzofuran.

Step 4: Functionalization at C3 to yield this compound This step is multi-stage. First, a radical bromination at the 3-position could be achieved using N-bromosuccinimide (NBS) and a radical initiator like AIBN in a solvent such as carbon tetrachloride under UV irradiation. The resulting 3-bromo derivative would then be subjected to nucleophilic substitution with an amine source, such as sodium azide followed by reduction, or directly with ammonia or a protected amine equivalent, to introduce the amino group at the 3-position.

Potential Biological Activities and Signaling Pathways

Based on the activities of related benzofuran derivatives, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous benzofuran derivatives exhibit potent anticancer properties.[1][7] For instance, some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. The 5-bromo substitution could enhance activity against various cancer cell lines.

dot

Caption: Putative mechanism of anticancer activity via tubulin polymerization inhibition.

Antimicrobial and Antifungal Activity

The benzofuran scaffold is present in compounds with known antimicrobial and antifungal properties.[8][9] The introduction of a bromine atom often enhances the antimicrobial potency of organic molecules.

Central Nervous System (CNS) Activity

Derivatives of 2,3-dihydrobenzofuran are utilized as intermediates in the synthesis of CNS-active agents, including modulators of serotonin and dopamine receptors.[10] Furthermore, some derivatives have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists, which are of interest for the treatment of neuropathic pain.[5]

dot

Caption: Logical relationship for potential CNS activity.

Future Directions

The theoretical framework presented in this guide underscores the potential of this compound as a valuable scaffold in drug discovery. The immediate priorities for future research should include:

-

Development of a reliable and scalable synthetic route to obtain the compound in sufficient quantities for thorough biological evaluation.

-

In vitro screening against a panel of cancer cell lines, microbial strains, and a battery of CNS receptors to experimentally validate the predicted biological activities.

-

Structure-Activity Relationship (SAR) studies involving modification of the amine and the aromatic ring to optimize potency and selectivity.

-

Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

Conclusion

While direct experimental data remains to be generated, this theoretical guide for this compound, based on the established pharmacology of the benzofuran class, highlights its significant potential as a platform for the development of novel therapeutics. The proposed synthetic strategies and predicted biological activities provide a solid foundation and a clear roadmap for researchers to unlock the full potential of this intriguing molecule.

References

- 1. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]

- 2. 3-Benzofuranamine, 5-bromo-2,3-dihydro-7-methyl-, (3S)- CAS#: 1259610-43-9 [chemicalbook.com]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. danabiosci.com [danabiosci.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. 5-Bromo-2,3-dihydrobenzofuran [myskinrecipes.com]

solubility of 5-Bromo-2,3-dihydro-3-benzofuranamine in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2,3-dihydro-3-benzofuranamine in Organic Solvents

Disclaimer: Quantitative solubility data for this compound is not extensively available in public literature. This guide provides a comprehensive overview of its expected solubility based on chemical principles and outlines detailed protocols for its experimental determination.

Executive Summary

This compound is a substituted heterocyclic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug development. Understanding its solubility profile in various organic solvents is critical for synthesis, purification, formulation, and various screening processes. This document provides a predictive overview of its solubility and detailed experimental methodologies for precise quantitative measurement.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The primary amine (-NH2) group is polar and capable of hydrogen bonding, while the bromo-dihydrobenzofuran core is significantly larger and more hydrophobic.

Based on these structural features, a qualitative solubility profile can be predicted. Amines are generally soluble in a range of organic solvents.[1][2][3] Lower aliphatic amines exhibit good water solubility due to hydrogen bonding, but this solubility decreases as the size of the hydrophobic alkyl or aryl part increases.[1][2] Aromatic amines, while less water-soluble, typically dissolve well in organic solvents like alcohols, ethers, and benzene.[1][3]

The following table summarizes the expected qualitative solubility of this compound in a variety of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with the amine, and its alkyl chain interacts favorably with the benzofuran core. |

| Water | Sparingly Soluble | The polar amine group can form hydrogen bonds with water, but the large, non-polar bromo-dihydrobenzofuran structure limits overall solubility.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar solvent capable of solvating a wide range of compounds. |

| Acetone | Soluble | The ketone group can act as a hydrogen bond acceptor for the amine. However, primary amines may react with ketones.[4] | |

| Acetonitrile | Moderately Soluble | A polar solvent that should effectively solvate the molecule. | |

| Non-Polar | Toluene, Benzene | Moderately Soluble | The aromatic solvent can interact with the benzene ring of the benzofuran core via π-π stacking. Aromatic amines are often soluble in aromatic solvents.[3][5] |

| Dichloromethane (DCM) | Soluble | A versatile solvent that can dissolve a wide range of organic compounds with moderate polarity. | |

| Hexane, Heptane | Insoluble | These non-polar aliphatic solvents are unlikely to effectively solvate the polar amine group. | |

| Diethyl Ether | Moderately Soluble | Ether can act as a hydrogen bond acceptor and has a non-polar character that can accommodate the hydrophobic portion of the molecule.[1] |

Experimental Protocols for Solubility Determination

Precise solubility measurement requires carefully designed experiments. Below are protocols for both qualitative classification and quantitative determination.

Qualitative Solubility Classification

This method provides a rapid assessment of solubility in various solvents, which is useful for initial screening and solvent selection for purification or reaction setups.

Methodology:

-

Add approximately 20-30 mg of this compound to a small test tube.

-

Add the chosen solvent dropwise, starting with 0.5 mL.

-

Vigorously agitate the mixture for 60 seconds after each addition.

-

Observe the mixture. If the solid dissolves completely, it is classified as "soluble."

-

If the solid does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3.0 mL, agitating after each addition.

-

If the compound remains undissolved, it can be classified as "sparingly soluble" or "insoluble." Gentle heating can be applied to assess temperature effects on solubility.

-

For acidic or basic compounds like amines, solubility in aqueous acids or bases can be tested. Due to its basic amine group, the compound is expected to be soluble in dilute aqueous acids (e.g., 5% HCl) through the formation of a water-soluble ammonium salt.[4]

Logical Workflow for Solubility Classification:

Caption: Logical workflow for the qualitative classification of an amine's solubility.

Quantitative Solubility Determination (Gravimetric Method)

This protocol describes a common and reliable "excess solid" method to determine the equilibrium solubility of the compound at a specific temperature.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential.

-

Equilibration: Place the vial in a temperature-controlled environment (e.g., an incubator shaker or water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial.

-

Sample Extraction: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot extracted (L)

Experimental Workflow for Quantitative Measurement:

Caption: Experimental workflow for quantitative solubility measurement via the gravimetric method.

Conclusion